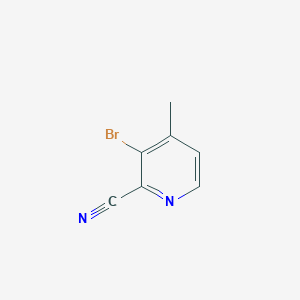

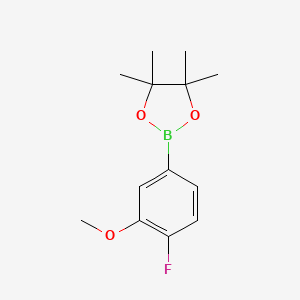

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (abbreviated as 2-FMP-TMD) is a synthetic compound that has been studied for its potential use in various scientific and medical applications. This compound has been shown to have a wide range of biochemical and physiological effects in laboratory experiments, and is of particular interest due to its ability to interact with proteins and other molecules in a wide variety of ways.

Scientific Research Applications

Synthesis and Structural Analysis

One significant application of the compound is in the synthesis and structural analysis of related boric acid ester intermediates. For example, Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction, analyzing their structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also performed a conformational analysis using density functional theory (DFT) to compare molecular structures with X-ray diffraction values, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Application in Polymer Synthesis

Another application is in polymer synthesis. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related monomer, resulting in polymers with narrow molecular weight distributions and high regioregularity. This method is significant for synthesizing materials with potential applications in electronics and materials science (Yokozawa et al., 2011).

Development of Boronate-Based Fluorescence Probes

The compound is also utilized in developing boronate-based fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using derivatives of this compound for detecting hydrogen peroxide. This research is important for developing sensitive diagnostic tools and studying oxidative stress-related biological processes (Lampard et al., 2018).

Contributions to Organometallic Chemistry

In the field of organometallic chemistry, Fritschi et al. (2008) discussed the use of a related compound, 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, in catalyzing the hydroboration of alkenes. This research contributes to understanding organoboronate chemistry and its applications in synthesizing various organic compounds (Fritschi et al., 2008).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and causes serious eye irritation .

Mechanism of Action

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Result of Action

Its use in the synthesis of potential antitumor agents suggests it may have a role in disrupting microtubule function .

properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWRICTVAIONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624379 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425378-85-4 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1321916.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)